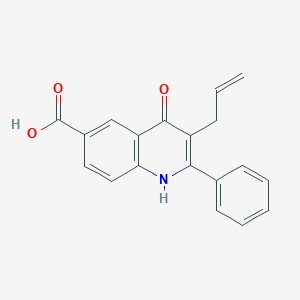
4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a compound belonging to the quinolone family Quinolones are known for their significant medicinal properties, particularly as antibiotics This specific compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-3-allylquinoline with suitable oxidizing agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and heating methods like reflux or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies. One such method includes the use of flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The allyl and phenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Medicine: Quinolone derivatives are widely used as antibiotics, and this compound’s unique structure may lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with similar antibacterial properties.
2-Phenyl-4-quinolone: A compound with a similar quinoline core but different functional groups, leading to varied biological activities.
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide:
Uniqueness
The presence of the allyl group, in particular, allows for unique reactivity patterns and the possibility of further functionalization .
Eigenschaften
CAS-Nummer |
90033-95-7 |
|---|---|
Molekularformel |
C19H15NO3 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
4-oxo-2-phenyl-3-prop-2-enyl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H15NO3/c1-2-6-14-17(12-7-4-3-5-8-12)20-16-10-9-13(19(22)23)11-15(16)18(14)21/h2-5,7-11H,1,6H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
HMGGJAILDFAMJV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



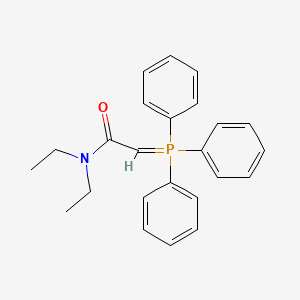
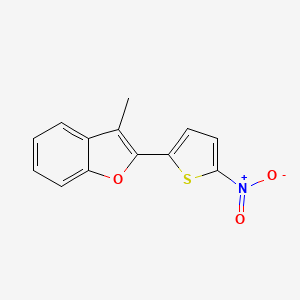
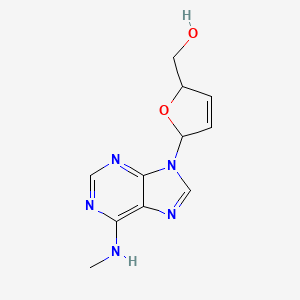


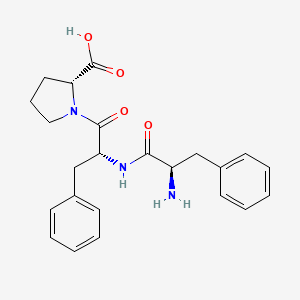
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
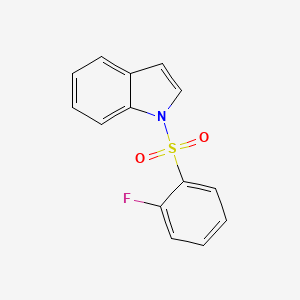
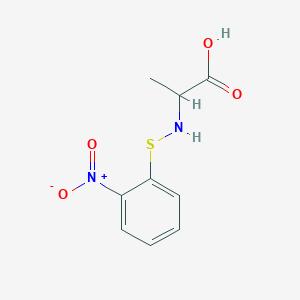
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
